molecular formula C13H12N2O2 B13676438 Ethyl [2,3'-bipyridine]-6'-carboxylate

Ethyl [2,3'-bipyridine]-6'-carboxylate

Cat. No.: B13676438
M. Wt: 228.25 g/mol
InChI Key: COLBPRSSMXPCTE-UHFFFAOYSA-N
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Description

Ethyl [2,3’-bipyridine]-6’-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including ethyl [2,3’-bipyridine]-6’-carboxylate, typically involves coupling reactions. Common methods include:

    Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halide, also catalyzed by palladium.

    Negishi Coupling: This reaction involves the coupling of an organozinc compound with a halide.

    Ullmann Coupling: This method uses copper as a catalyst to couple two halides.

    Wurtz Coupling: This reaction involves the coupling of two alkyl halides in the presence of sodium metal.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Advances in catalysis and reaction conditions have improved the efficiency and sustainability of these processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2,3’-bipyridine]-6’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl [2,3’-bipyridine]-6’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [2,3’-bipyridine]-6’-carboxylate involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Ethyl [2,3’-bipyridine]-6’-carboxylate can be compared with other bipyridine derivatives, such as:

Each of these compounds has unique properties that make them suitable for different applications. Ethyl [2,3’-bipyridine]-6’-carboxylate is unique in its specific functional groups, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 5-pyridin-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-6-10(9-15-12)11-5-3-4-8-14-11/h3-9H,2H2,1H3

InChI Key

COLBPRSSMXPCTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

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